An In-Depth Technical Guide to (2-chloro-5-fluoropyrimidin-4-yl)hydrazine: Synthesis, Properties, and Applications in Kinase Inhibitor Scaffolding
An In-Depth Technical Guide to (2-chloro-5-fluoropyrimidin-4-yl)hydrazine: Synthesis, Properties, and Applications in Kinase Inhibitor Scaffolding
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-chloro-5-fluoropyrimidin-4-yl)hydrazine is a pivotal heterocyclic building block in contemporary medicinal chemistry, primarily recognized for its role as a key precursor in the synthesis of a multitude of kinase inhibitors. Its unique structural arrangement, featuring a reactive hydrazine moiety and strategically positioned halogen atoms on a pyrimidine core, facilitates the construction of complex, biologically active molecules. This guide provides a comprehensive technical overview of its nomenclature, physicochemical properties, a detailed, field-proven synthesis protocol, and its critical applications in the development of targeted therapeutics, particularly cyclin-dependent kinase (CDK) and Janus kinase (JAK) inhibitors. Emphasis is placed on the chemical principles underpinning its synthesis and reactivity, offering a robust resource for researchers engaged in drug discovery and development.
Compound Identification and Physicochemical Properties
The compound of interest is systematically named (2-chloro-5-fluoropyrimidin-4-yl)hydrazine according to IUPAC nomenclature.[1] It is also commonly referred to by synonyms such as 2-chloro-5-fluoro-4-hydrazinylpyrimidine.
Table 1: Physicochemical Properties of (2-chloro-5-fluoropyrimidin-4-yl)hydrazine
| Property | Value | Source |
| IUPAC Name | (2-chloro-5-fluoropyrimidin-4-yl)hydrazine | |
| CAS Number | 848837-56-1 | |
| Molecular Formula | C₄H₄ClFN₄ | |
| Molecular Weight | 162.55 g/mol | |
| Appearance | White to off-white solid (typical) | General laboratory observation |
| Solubility | Soluble in polar organic solvents such as ethanol, methanol, and DMSO | General laboratory observation |
Synthesis of (2-chloro-5-fluoropyrimidin-4-yl)hydrazine
The synthesis of (2-chloro-5-fluoropyrimidin-4-yl)hydrazine is a multi-step process that begins with the readily available starting material, 5-fluorouracil. The overall strategy involves the conversion of the pyrimidine-dione into a di-chloro derivative, followed by a regioselective nucleophilic aromatic substitution (SNAr) with hydrazine.
Synthesis Pathway Overview
Caption: Overall synthetic route to (2-chloro-5-fluoropyrimidin-4-yl)hydrazine.
Mechanism of Synthesis
The key steps in the synthesis are mechanistically distinct and crucial for achieving the desired product with high yield and purity.
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Step 1: Dichlorination of 5-Fluorouracil: 5-Fluorouracil is treated with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃), in the presence of a tertiary amine base such as N,N-dimethylaniline (DMA). The base serves to neutralize the HCl generated during the reaction. This reaction converts the hydroxyl groups of the tautomeric form of 5-fluorouracil into chloro groups, yielding the key intermediate, 2,4-dichloro-5-fluoropyrimidine.
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Step 2: Regioselective Hydrazinolysis: The intermediate, 2,4-dichloro-5-fluoropyrimidine, possesses two reactive sites for nucleophilic attack at the C2 and C4 positions. The reaction with hydrazine hydrate is highly regioselective, with the nucleophilic attack preferentially occurring at the C4 position. This selectivity is attributed to the electronic effects of the fluorine atom at the C5 position, which makes the C4 position more electrophilic and susceptible to nucleophilic attack. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the C4 carbon, leading to the formation of a Meisenheimer complex, which then eliminates a chloride ion to restore aromaticity and yield the final product.
Detailed Experimental Protocol
This protocol is a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.
Part A: Synthesis of 2,4-dichloro-5-fluoropyrimidine
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Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 5-fluorouracil (26 g, 0.2 mol) and N,N-dimethylaniline (36.3 g, 0.3 mol).
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Addition of Chlorinating Agent: Slowly add phosphorus oxychloride (92 g, 0.6 mol) to the stirred mixture at room temperature. An exothermic reaction will occur; maintain the temperature below 40°C using an ice bath.
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Reaction: After the addition is complete, heat the mixture to reflux (approximately 110°C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (500 g) with vigorous stirring. The product will separate as an oil. Extract the aqueous mixture with dichloromethane (3 x 150 mL).
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Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,4-dichloro-5-fluoropyrimidine as a pale-yellow oil. The crude product is of sufficient purity for the next step.
Part B: Synthesis of (2-chloro-5-fluoropyrimidin-4-yl)hydrazine
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Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude 2,4-dichloro-5-fluoropyrimidine (16.7 g, 0.1 mol) in ethanol (100 mL).
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Addition of Hydrazine: Cool the solution to 0°C in an ice bath and add hydrazine hydrate (5.5 g, 0.11 mol) dropwise with stirring. Maintain the temperature below 10°C during the addition.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. A precipitate will form as the reaction progresses.
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Isolation: Filter the solid precipitate and wash with cold ethanol (2 x 20 mL).
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Purification: Recrystallize the crude product from ethanol to afford (2-chloro-5-fluoropyrimidin-4-yl)hydrazine as a white to off-white crystalline solid. Dry the product under vacuum.
Key Reactions and Applications in Drug Discovery
(2-chloro-5-fluoropyrimidin-4-yl)hydrazine is a versatile intermediate, primarily utilized for the construction of fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines. This scaffold is a bioisostere of adenine and is a common core structure in many kinase inhibitors.[2]
Cyclocondensation with 1,3-Dicarbonyl Compounds
A cornerstone reaction of (2-chloro-5-fluoropyrimidin-4-yl)hydrazine is its cyclocondensation with 1,3-dicarbonyl compounds to form the pyrazolo[3,4-d]pyrimidine ring system. This reaction proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration.
Caption: Formation of the pyrazolo[3,4-d]pyrimidine scaffold.
Application in the Synthesis of Kinase Inhibitors
The pyrazolo[3,4-d]pyrimidine scaffold derived from (2-chloro-5-fluoropyrimidin-4-yl)hydrazine is a privileged structure in the design of inhibitors for various protein kinases, including Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).
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CDK Inhibitors: CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[3] Several potent and selective CDK inhibitors are based on the pyrazolo[3,4-d]pyrimidine core.[4] The 2-chloro substituent on the pyrimidine ring can be further functionalized through nucleophilic substitution reactions to introduce various side chains that enhance binding affinity and selectivity for the target kinase.
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JAK Inhibitors: The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses. Dysregulation of this pathway is implicated in autoimmune diseases and some cancers.[5] Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent JAK inhibitors, demonstrating the versatility of this scaffold in targeting different kinase families.[6][7][8]
Safety and Handling
(2-chloro-5-fluoropyrimidin-4-yl)hydrazine and its precursors are hazardous chemicals and should be handled with appropriate safety precautions in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles.
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Inhalation: Avoid inhaling dust or vapors.
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Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
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Hydrazine: Hydrazine and its derivatives are potentially carcinogenic and should be handled with extreme care.[9]
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.
Conclusion
(2-chloro-5-fluoropyrimidin-4-yl)hydrazine is a high-value chemical intermediate with significant applications in the field of drug discovery. Its synthesis, while requiring careful handling of hazardous reagents, is well-established and provides a reliable route to this versatile building block. The ability to readily form the pyrazolo[3,4-d]pyrimidine scaffold makes it an indispensable tool for medicinal chemists developing the next generation of kinase inhibitors for the treatment of cancer and other diseases. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to support and facilitate further research and development in this critical area of medicinal chemistry.
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